molecular formula C22H26N2O2S B11345877 3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11345877
M. Wt: 382.5 g/mol
InChI Key: GURKECFXXDNCBJ-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with methyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Methyl Groups: Methylation of the benzofuran core can be achieved using methyl iodide in the presence of a strong base like potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran derivative with an appropriate amine.

    Formation of the Pyrrolidine and Thiophene Rings: The pyrrolidine and thiophene rings can be synthesized separately and then attached to the benzofuran core through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The methyl groups on the benzofuran core can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrrolidine and thiophene rings suggests potential interactions with proteins that have binding sites for these moieties.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the pyrrolidine and thiophene rings.

    N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the methyl groups on the benzofuran core.

Uniqueness

The unique combination of the benzofuran core, pyrrolidine ring, thiophene ring, and methyl groups makes 3,4,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide distinct from other similar compounds. This unique structure may confer specific properties and interactions that are not observed in related compounds.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O2S/c1-14-11-15(2)20-16(3)21(26-18(20)12-14)22(25)23-13-17(19-7-6-10-27-19)24-8-4-5-9-24/h6-7,10-12,17H,4-5,8-9,13H2,1-3H3,(H,23,25)

InChI Key

GURKECFXXDNCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CS3)N4CCCC4)C)C

Origin of Product

United States

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